

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide molecular formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide*

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An In-depth Technical Guide to **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide**: Molecular Formula, Synthesis, and Characterization

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and materials science, the synthesis and characterization of novel small molecules are paramount to innovation. Benzamide and furan moieties are prevalent scaffolds in a multitude of biologically active compounds and functional materials. This guide provides a detailed technical overview of a specific derivative, **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide**, focusing on its molecular formula, a proposed synthetic pathway, and the analytical techniques essential for its structural elucidation and purity confirmation. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's fundamental chemical properties.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in the study of any chemical entity is the unambiguous determination of its molecular formula and associated properties.

Molecular Formula and Structure

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a heterocyclic compound with the confirmed molecular formula C₁₃H₁₂BrNO₃[\[1\]](#)[\[2\]](#).

This formula indicates the presence of:

- 13 Carbon (C) atoms
- 12 Hydrogen (H) atoms
- 1 Bromine (Br) atom
- 1 Nitrogen (N) atom
- 3 Oxygen (O) atoms

The molecular weight of this compound is 310.14 g/mol [\[1\]](#). The structure consists of a central benzamide core, substituted with a bromine atom and a methoxy group on the benzene ring, and a furan-2-ylmethyl group attached to the amide nitrogen.

Physicochemical Data Summary

A summary of the key physicochemical data for **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide** is presented in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₂ BrNO ₃	[1] [2]
Molecular Weight	310.14 g/mol	[1]
CAS Number	1072944-36-5	[1] [2] [3]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)Br</chem>	
Purity (Typical)	≥98%	[1]

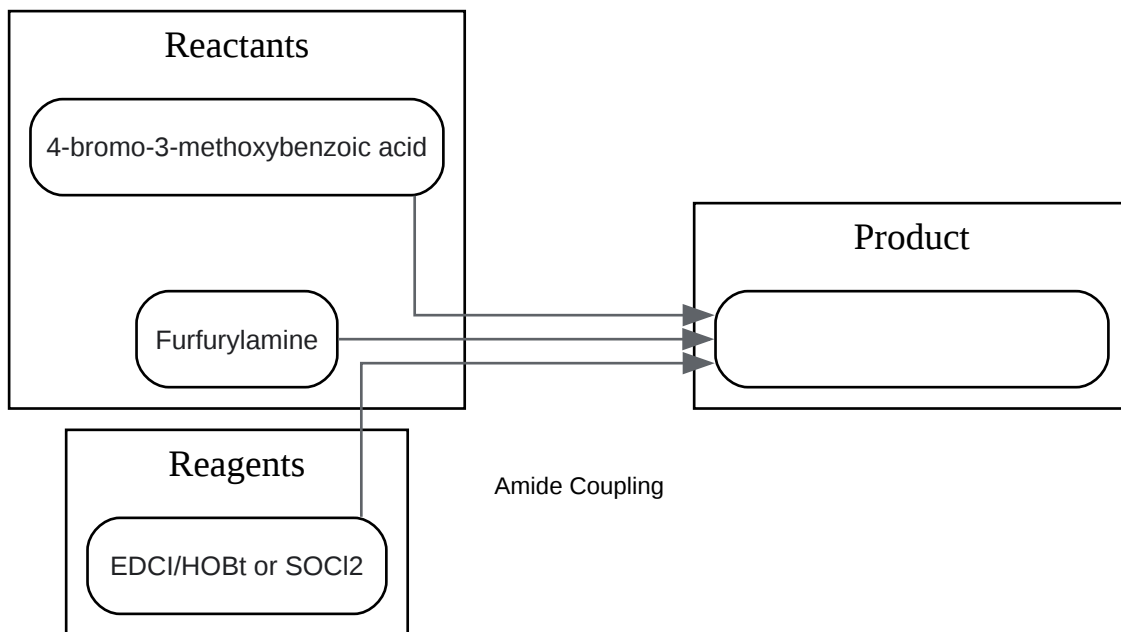
Part 2: Synthesis and Mechanistic Considerations

The synthesis of **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide** involves the formation of an amide bond, a cornerstone reaction in organic chemistry[4]. A logical and efficient synthetic route would involve the coupling of a carboxylic acid (or its activated derivative) with an amine.

Proposed Synthetic Pathway: Amide Coupling

A robust and commonly employed method for the synthesis of benzamide derivatives is the reaction of an activated carboxylic acid with an amine[4][5][6]. In this case, the synthesis would proceed by coupling 4-bromo-3-methoxybenzoic acid with furfurylamine.

The overall reaction is as follows:



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Caption: Proposed synthesis of the target molecule via amide coupling.

Experimental Protocol: Synthesis

The following protocol outlines a standard procedure for the synthesis of **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide**.

Step 1: Activation of the Carboxylic Acid

- To a solution of 4-bromo-3-methoxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt)[5].
- Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride[4]. This is a common strategy for preparing benzamide derivatives[4].

Step 2: Amide Bond Formation

- To the activated carboxylic acid species, add furfurylamine, typically in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.
- The reaction mixture is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

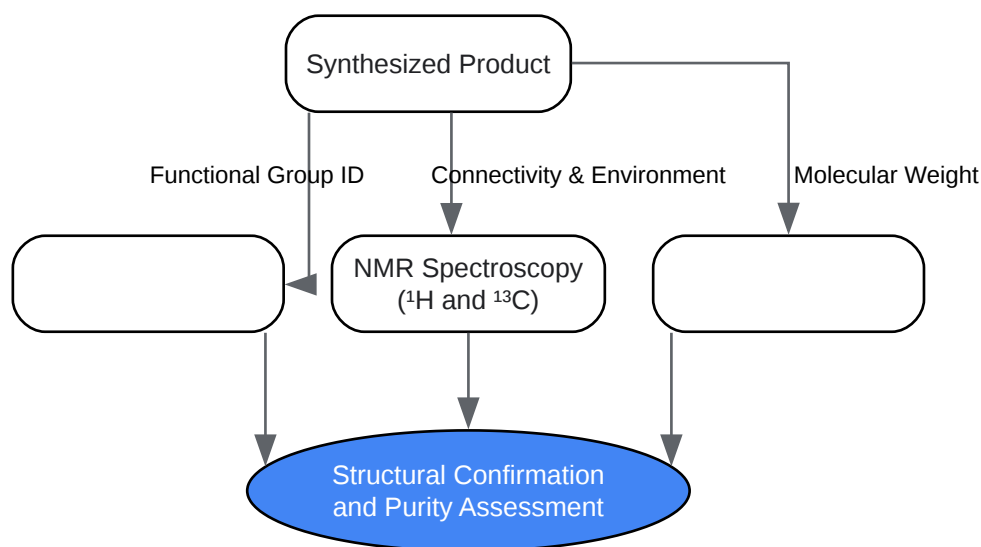
- Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with an aqueous base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.
- The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel[4].

Part 3: Structural Elucidation and Characterization

The confirmation of the structure and purity of the synthesized **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide** is achieved through a combination of spectroscopic techniques. Each technique provides unique information about the molecule's structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules by providing information about the hydrogen and carbon framework[7].

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and benzene rings, the methoxy protons, the methylene protons of the furfuryl group, and the amide proton. The chemical shifts, integration, and coupling patterns of these signals will confirm the connectivity of the molecule.
- ¹³C NMR: The carbon NMR spectrum will show a characteristic number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the amide, and the carbons of the aromatic rings and the methoxy group.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube[7].

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.
- Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrals to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule^[7]. Key expected vibrational bands for **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide** include:

- N-H stretch: A characteristic peak for the amide N-H bond.
- C=O stretch: A strong absorption for the amide carbonyl group.
- C-O stretch: Bands corresponding to the methoxy group and the furan ether linkage.
- Aromatic C-H and C=C stretches: Signals indicative of the benzene and furan rings.

Experimental Protocol: ATR-FTIR Spectroscopy

- Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Acquire the spectrum using an FTIR spectrometer, typically co-adding multiple scans to improve the signal-to-noise ratio^[7].
- Data Analysis: Identify the characteristic absorption bands to confirm the presence of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the confirmation of the molecular weight and elemental composition.

- High-Resolution Mass Spectrometry (HRMS): This technique can provide a highly accurate mass measurement, which can be used to confirm the molecular formula ($\text{C}_{13}\text{H}_{12}\text{BrNO}_3$). The isotopic pattern of bromine (approximately equal abundance of ^{79}Br and ^{81}Br) will result in a characteristic M and M+2 pattern for the molecular ion peak.

Experimental Protocol: Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and confirm its mass and isotopic pattern, which should be consistent with the molecular formula $C_{13}H_{12}BrNO_3$.

Conclusion

This technical guide has established the molecular formula of **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide** as $C_{13}H_{12}BrNO_3$. A plausible and efficient synthetic route via amide coupling has been detailed, along with the necessary experimental protocols for its synthesis and purification. Furthermore, a comprehensive workflow for the structural characterization and purity assessment using modern spectroscopic techniques (NMR, FTIR, and MS) has been presented. This foundational information is critical for any researcher or scientist intending to work with or further develop applications for this compound.

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- To cite this document: BenchChem. [N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1452711#n-furan-2-ylmethyl-4-bromo-3-methoxybenzamide-molecular-formula]

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